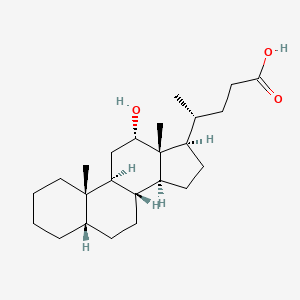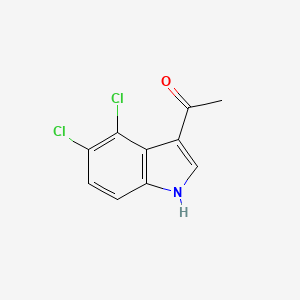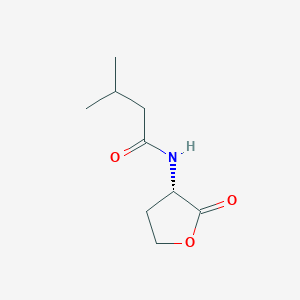
SN-38 4-Deoxy-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SN-38 4-Deoxy-glucuronide is a derivative of SN-38, which is the active metabolite of irinotecan, a chemotherapeutic agent used primarily in the treatment of colorectal cancer. This compound is formed as a byproduct during the preparation of SN-38 Glucuronide . This compound has garnered interest due to its potential implications in drug metabolism and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SN-38 4-Deoxy-glucuronide typically involves the glucuronidation of SN-38. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A9 . The reaction conditions often include the presence of bovine serum albumin (BSA) to enhance the glucuronidation activity .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely derived as a byproduct during the large-scale synthesis of SN-38 Glucuronide. The process involves similar glucuronidation reactions, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
SN-38 4-Deoxy-glucuronide primarily undergoes glucuronidation reactions. It can also participate in hydrolysis and oxidation reactions under specific conditions .
Common Reagents and Conditions
Glucuronidation: Catalyzed by UGT enzymes in the presence of UDP-glucuronic acid.
Hydrolysis: Can occur in acidic or basic conditions, leading to the breakdown of the glucuronide moiety.
Oxidation: Typically involves oxidative enzymes or reagents like hydrogen peroxide.
Major Products
The major product of glucuronidation is SN-38 Glucuronide. Hydrolysis can revert this compound back to SN-38, while oxidation may produce various oxidized derivatives depending on the specific conditions .
Applications De Recherche Scientifique
SN-38 4-Deoxy-glucuronide has several applications in scientific research:
Mécanisme D'action
SN-38 4-Deoxy-glucuronide exerts its effects primarily through its role in the metabolism of irinotecan. It is formed via the glucuronidation of SN-38 by UGT enzymes . This process helps in the detoxification and excretion of SN-38, thereby reducing its cytotoxic effects. The molecular targets involved include UGT1A1 and UGT1A9, which catalyze the glucuronidation reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
SN-38: The active metabolite of irinotecan, known for its potent cytotoxic effects.
SN-38 Glucuronide: The primary glucuronidated form of SN-38, involved in its detoxification and excretion.
Topotecan: Another topoisomerase I inhibitor with similar anti-cancer properties.
Uniqueness
SN-38 4-Deoxy-glucuronide is unique due to its specific formation as a byproduct during the glucuronidation of SN-38. Unlike SN-38 and SN-38 Glucuronide, it is not the primary metabolite but still plays a crucial role in understanding the metabolic pathways and potential drug interactions of irinotecan .
Propriétés
Formule moléculaire |
C28H26N2O10 |
|---|---|
Poids moléculaire |
550.5 g/mol |
Nom IUPAC |
(2R,3R,4S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C28H26N2O10/c1-3-13-14-7-12(39-26-23(32)20(31)9-21(40-26)25(34)35)5-6-18(14)29-22-15(13)10-30-19(22)8-17-16(24(30)33)11-38-27(36)28(17,37)4-2/h5-9,20,23,26,31-32,37H,3-4,10-11H2,1-2H3,(H,34,35)/t20-,23+,26+,28-/m0/s1 |
Clé InChI |
KMHNKMBQOGMTMU-NZIYMESCSA-N |
SMILES isomérique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)O)O |
SMILES canonique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C=C(O6)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)

![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)


![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)


![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)



